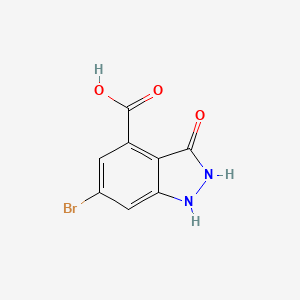

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Description

Historical Context and Significance of Fused Nitrogen Heterocycles

Fused nitrogen heterocycles, which are organic compounds featuring two or more fused rings with at least one nitrogen atom in a ring, represent a cornerstone of medicinal chemistry. nih.gov Their history is deeply intertwined with the study of natural products, such as alkaloids, vitamins, and hormones, many ofwhich possess these structural motifs. nih.govfrontiersin.orgacs.org The prevalence of these structures in nature underscores their evolutionary selection for biological function, making them a fertile ground for drug discovery. nih.govresearchgate.netbldpharm.com

Overview of Indazole Core as a Pharmacophore and Synthetic Synthon

The indazole core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation means that the indazole structure is capable of binding to multiple biological targets, making it a valuable starting point for drug design. As a pharmacophore—the essential molecular features responsible for a drug's biological activity—the indazole nucleus is found in numerous therapeutic agents. echemi.comresearchgate.net The two nitrogen atoms within the pyrazole portion of the ring can act as both hydrogen bond donors and acceptors, providing versatile interaction capabilities with proteins.

Indazole and its derivatives are considered important bioisosteres for other aromatic structures like indole (B1671886) and phenol, meaning they can replace these groups in a molecule while maintaining or improving biological activity, often with enhanced metabolic stability. Beyond its role as a pharmacophore, the indazole ring is a crucial synthetic synthon, or building block, in organic synthesis. jmchemsci.comnih.gov Chemists can selectively functionalize different positions of the indazole ring to create large libraries of derivative compounds for screening and optimization in the drug discovery process. nih.govchemimpex.com

Research Trajectories of Indazole Derivatives in Drug Discovery

The versatile structure of the indazole core has led to extensive research and development across numerous therapeutic areas. Indazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer effects. echemi.comnih.gov

A particularly prominent area of research is in oncology. Several FDA-approved drugs feature the indazole scaffold and function as kinase inhibitors, which block enzymes that are critical for cancer cell growth and proliferation. echemi.com This has led to targeted therapies for various cancers, including lung, breast, and renal cell carcinoma. echemi.com For example, Axitinib and Pazopanib are well-known kinase inhibitors built around an indazole core. researchgate.netnih.gov Research continues to explore new indazole derivatives as inhibitors of other cancer-related targets, such as fibroblast growth factor receptors (FGFR) and poly(ADP-ribosyl) polymerase (PARP). echemi.com Beyond cancer, indazole derivatives have been studied for their potential in treating cardiovascular diseases, neurodegenerative disorders, and as male contraceptives. chemimpex.com

Specific Academic Relevance of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

This compound is a specific, functionalized derivative of the indazole core. While extensive, peer-reviewed studies detailing its unique biological activities are not widely published, its primary academic and industrial relevance lies in its role as a specialized chemical intermediate and building block for organic synthesis.

Chemical suppliers list it as a reagent available for research and development, providing key physical and chemical data. This availability facilitates its use in the synthesis of more complex molecules. The functional groups on this compound—a bromine atom, a hydroxyl group, and a carboxylic acid—offer multiple points for chemical modification. The bromine atom at the 6-position can be used in cross-coupling reactions to add diverse molecular fragments. The hydroxyl group at the 3-position and the carboxylic acid at the 4-position provide handles for esterification, amidation, and other transformations to build more elaborate indazole-based structures.

Therefore, the academic relevance of this compound is centered on its utility in synthetic chemistry, enabling researchers to construct novel and potentially bioactive indazole derivatives for investigation in drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885523-69-3 |

| Molecular Formula | C₈H₅BrN₂O₃ |

| Molecular Weight | 257.04 g/mol |

(Data sourced from chemical supplier catalogs)

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-oxo-1,2-dihydroindazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDAIPVPQCEYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Hydroxy 1h Indazole 4 Carboxylic Acid and Its Derivatives

Strategic Approaches to Indazole Ring System Construction

The formation of the indazole ring is the foundational step in the synthesis. Numerous methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes.

The construction of the indazole skeleton can be achieved through various cyclization strategies, often involving the formation of a crucial N-N bond. A common approach involves the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can yield indazoles in very good yields under mild conditions. organic-chemistry.org

Transition metal catalysis has also provided powerful tools for indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones is one such method. nih.gov Another advanced strategy involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which provides a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org Similarly, the reaction of N-tosylhydrazones with arynes, generated in situ, affords 3-substituted indazoles through a 1,3-dipolar cycloaddition mechanism. organic-chemistry.org

More recently, cobalt(III)-catalyzed C-H bond functionalization has been employed for the convergent, single-step assembly of N-aryl-2H-indazoles from azobenzenes and various aldehydes. nih.gov These methods highlight the diversity of pathways available to chemists for constructing the core indazole ring system.

Table 1: Selected Cyclization Methods for Indazole Ring Formation

| Method | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Reductive Cyclization | o-Imino-nitrobenzenes | Tri-n-butylphosphine | organic-chemistry.org |

| [3+2] Cycloaddition | Arynes and Sydnones | - | organic-chemistry.org |

| C-H Activation | Azobenzenes and Aldehydes | Cobalt(III) catalyst | nih.gov |

| Condensation/Cyclization | 2-Halobenzonitriles and Hydrazines | Copper catalyst | organic-chemistry.org |

| Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | organic-chemistry.org |

The introduction of a bromine atom onto the indazole scaffold is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of indazoles. chim.it The position of bromination can be influenced by the solvent, reaction conditions, and the presence of other substituents on the indazole ring. For example, the use of NBS in solvents like acetonitrile (B52724) or chloroform (B151607) can lead to regioselective introduction of a bromine atom at the 3-position of the indazole system. chim.it

Visible-light photoredox catalysis can enhance the efficiency of bromination. Using erythrosine B as a photocatalyst, various arenes and heteroarenes, including indazoles, can be brominated in good to excellent yields with NBS under mild conditions. researchgate.net Metal-free conditions have also been developed for the highly regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS), allowing for the synthesis of mono- and poly-halogenated products by adjusting reaction conditions. researchgate.net

The carboxylic acid group can be introduced onto the indazole scaffold through several synthetic routes. A common method involves the synthesis of an indazole ester derivative, followed by basic hydrolysis to yield the corresponding carboxylic acid. nih.gov For example, 1H-indazole can undergo nucleophilic substitution with halo esters in an alkaline solution to produce a mixture of N-1 and N-2 substituted indazole esters, which can then be hydrolyzed. nih.gov

Another approach begins with an existing indazole-carboxylic acid, such as 1H-indazole-3-carboxylic acid, which can be esterified and further modified. tandfonline.com The synthesis of 1-substituted indazole-3-carboxylic acids has been achieved through a two-pot process involving the formation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net

Achieving the specific substitution pattern of 6-bromo-3-hydroxy-1H-indazole-4-carboxylic acid requires precise control over the regioselectivity of each reaction. Directing groups play a crucial role in guiding substituents to the desired positions. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.govrsc.org The substituent at the C4 position directs the incoming electrophile (bromine) to the C7 position. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be subsequently used to further functionalize the bromo-indazole precursors. nih.govrsc.org The choice of protecting groups for the nitrogen atoms of the indazole ring is also critical in directing functionalization and preventing unwanted side reactions. These techniques are essential for building complex, multi-substituted indazole derivatives.

Synthesis of this compound Precursors

Substituted anilines and hydrazines are the fundamental building blocks for many indazole synthesis pathways. For the target molecule, a polysubstituted aniline (B41778) or a related benzene derivative would be required. For example, a synthesis could commence from a 2,5-dibromo-3-methylaniline (B1412454) derivative, which contains the necessary bromine atom and a precursor for the carboxylic acid.

The preparation of hydrazines often involves the reduction of diazonium salts or the reaction of anilines with reagents like chloramine (B81541) or hydroxylamine-O-sulfonic acid. Substituted arylhydrazines are key intermediates for syntheses involving cyclization onto a carbonyl group or via SNAr reactions. researchgate.net The synthesis of aminohydrazones, which are precursors for palladium-catalyzed cyclizations, can be prepared from tertiary amides and hydrazides. nih.gov The specific substitution pattern on these aniline and hydrazine (B178648) precursors dictates the final arrangement of functional groups on the indazole ring.

Formation of Key Intermediates

The synthesis of the target indazole core is predicated on the availability of appropriately substituted aromatic precursors. A common and logical key intermediate for the construction of the 6-bromo-1H-indazole-4-carboxylic acid framework is a substituted aminobenzoic acid. A representative multi-step pathway to obtain such an intermediate often begins with a simpler, commercially available aromatic compound.

For instance, a synthetic sequence can be initiated from 2-methylbenzoic acid. This starting material typically undergoes a series of electrophilic aromatic substitution reactions to introduce the required functionalities at specific positions. A typical sequence involves:

Bromination: Introduction of a bromine atom onto the aromatic ring.

Nitration: Subsequent installation of a nitro group, which serves as a precursor to the amine functionality.

Esterification: Conversion of the carboxylic acid to an ester, often a methyl or ethyl ester, to protect it during subsequent reduction steps.

Reduction: The nitro group is reduced to an amino group, commonly using reducing agents like zinc or tin(II) chloride in an acidic medium.

This sequence yields a key 2-amino-bromobenzoic acid ester, which is primed for cyclization to form the indazole ring system. researchgate.net

Direct Synthetic Routes to this compound

Multi-Step Synthesis Pathways

Building upon the formation of key intermediates, the multi-step synthesis of this compound involves the crucial step of ring closure to form the bicyclic indazole system. Starting from a 2-amino-3-carboxy-5-bromobenzoic acid derivative, the synthesis proceeds via an intramolecular cyclization reaction.

Preparation of a substituted aniline: A multi-step synthesis as described in section 2.2.2 to produce a 2-aminobenzoic acid derivative with the requisite bromo and carboxyl substituents.

Diazotization and Cyclization: The aniline derivative is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong mineral acid, to form an in situ diazonium salt. This highly reactive intermediate then undergoes intramolecular cyclization to yield the indazolone ring.

Hydrolysis (if necessary): If the carboxylic acid group was protected as an ester, a final hydrolysis step is required to yield the desired carboxylic acid product.

This strategic sequence allows for the controlled construction of the complex indazole scaffold from simpler precursors. researchgate.netorganic-chemistry.org

One-Pot Reaction Sequences

While multi-step syntheses are common, the development of one-pot reaction sequences offers advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of indazole synthesis, a one-pot approach might involve the sequential addition of reagents to a single reaction vessel to carry out multiple transformations. For example, a process could be envisioned where the reduction of a nitro group to an amine is immediately followed by diazotization and cyclization without isolating the intermediate amino compound. However, detailed one-pot methodologies specifically reported for this compound are not prevalent in the reviewed literature.

Diazotization Reactions for Carboxylic Acid Derivatives

The diazotization of primary aromatic amines is a cornerstone of indazole synthesis. byjus.com This reaction converts a primary aromatic amine into a diazonium salt, which is a versatile intermediate. organic-chemistry.org For the synthesis of this compound, the key step involves the diazotization of a 2-amino-5-bromo-isophthalic acid (2-amino-5-bromo-benzene-1,3-dicarboxylic acid) or a related derivative.

The mechanism proceeds as follows:

Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl, H₂SO₄) in situ to generate nitrous acid (HONO).

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and loses a molecule of water to form the nitrosonium ion (NO⁺), which is a potent electrophile. byjus.com

Attack by the Amine: The primary aromatic amine attacks the nitrosonium ion, initiating the formation of an N-nitrosamine.

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of water to yield the aryl diazonium ion. byjus.com

Intramolecular Cyclization: The diazonium group is then attacked intramolecularly by an ortho-substituent, leading to ring closure and the formation of the indazole ring. The presence of a carboxylic acid group at the ortho position facilitates this cyclization, resulting in the formation of the 3-oxo-indazole structure, which is the tautomer of the 3-hydroxy-indazole. sioc-journal.cn

This method provides a direct and efficient route to the indazole core from an aniline precursor. sioc-journal.cn

Synthesis of Related 6-Bromo-1H-indazole-4-carboxylic acid Derivatives

Introduction of Amide Functionalities

The carboxylic acid group at the 4-position of the 6-bromo-1H-indazole scaffold is a versatile handle for further chemical modification, most notably for the synthesis of amide derivatives. The conversion of the carboxylic acid to an amide typically involves an activation step followed by reaction with a primary or secondary amine. researchgate.net

The general procedure for amidation includes:

Activation of the Carboxylic Acid: The carboxylic acid is activated using a coupling agent. Common reagents for this purpose include thionyl chloride (SOCl₂) to form an acyl chloride, or peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

Reaction with an Amine: The activated carboxylic acid derivative is then treated with the desired amine in the presence of a base (such as triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed during the reaction.

This methodology has been successfully applied to synthesize a diverse library of amide derivatives from 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, showcasing its utility in creating structural diversity. researchgate.net

Below is a table representing the synthesis of various amide derivatives from a 6-bromo-indazole-4-carboxylic acid precursor.

| Amine Reactant | Coupling Method | Product | Reference |

| Various primary amines | EDC, HOBt, DIPEA | N-substituted-6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides | researchgate.net |

| Various secondary amines | EDC, HOBt, DIPEA | N,N-disubstituted-6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides | researchgate.net |

| Substituted anilines | Acyl chloride method | N-aryl-6-bromo-1H-indazole-4-carboxamides | General Method |

Modification of the Carboxylic Acid Group (e.g., Esterification)

The carboxylic acid moiety at the 4-position of the indazole ring is a key handle for derivatization. While direct esterification of this compound is a plausible transformation, related studies on similar structures highlight the synthesis of amide derivatives as a common modification strategy. For instance, a series of amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid has been synthesized. researchgate.net This process typically involves activating the carboxylic acid, for example by converting it to an acid chloride, followed by reaction with a desired amine.

Another related synthesis involves the alkylation of 6-bromoindole (B116670) with a bromoacetic ester, which is then hydrolyzed to form a carboxylic acid. nih.gov This acid is subsequently coupled with an amino acid ester to form an amide bond, demonstrating the versatility of the carboxyl group in forming larger, more complex molecules. nih.gov These examples suggest that standard peptide coupling conditions or conversion to more reactive acyl species are effective methods for modifying the carboxylic acid group of indazole systems.

Functionalization at Other Positions of the Indazole Nucleus

Beyond the carboxylic acid group, the indazole nucleus offers several positions for functionalization. The nitrogen atom of the pyrazole (B372694) ring is a common site for modification. For example, the N1 position of 6-bromo-1H-indazole can be readily alkylated. A notable reaction is the addition of a propargyl group via reaction with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in acetone. researchgate.net This introduces an alkyne functionality, which serves as a precursor for further reactions, such as cycloadditions. researchgate.netbanglajol.info

Halogenation is another important functionalization reaction, providing a route to introduce further diversity through cross-coupling reactions. chim.it While the starting molecule is already brominated at the 6-position, other positions, particularly C3, can be halogenated on related indazole scaffolds. For instance, 3-iodoindazoles can be prepared by treating the corresponding indazole with iodine (I2) and potassium hydroxide (B78521) (KOH) in DMF. chim.it N-bromosuccinimide (NBS) is also widely used for the regioselective introduction of a bromine atom at the 3-position. chim.it

Synthesis of Bromoindazole-Containing Triazole Analogues

A significant application of functionalized bromoindazoles is the synthesis of triazole analogues, often achieved through "click chemistry". researchgate.netnih.gov A common route begins with the N-alkylation of 6-bromo-1H-indazole with propargyl bromide to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This terminal alkyne is a key intermediate for the subsequent 1,3-dipolar cycloaddition reaction with various organic azides. researchgate.netbanglajol.info

This reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), efficiently joins the bromoindazole moiety to another molecule via a stable 1,2,3-triazole linker. researchgate.netbanglajol.info The synthesis of the azide (B81097) partners often starts from substituted anilines, which are converted to 2-chloro-N-arylacetamides and then to the corresponding 2-azido-N-arylacetamides by reaction with sodium azide. researchgate.net The final cycloaddition step is typically carried out using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system in a solvent mixture like DMF, water, and n-BuOH at elevated temperatures. researchgate.net

Table 1: Reaction Scheme for Bromoindazole-Triazole Synthesis

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Substituted Anilines, Chloroacetyl chloride | Room Temperature, 3-4 h | 2-chloro-N-arylacetamide derivatives |

| 2 | 2-chloro-N-arylacetamide derivatives, Sodium Azide | DMF, Room Temperature | 2-azido-N-arylacetamide derivatives |

| 3 | 6-bromo-1H-indazole, Propargyl bromide | K2CO3, Acetone, Reflux | 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole |

| 4 | 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole, 2-azido-N-arylacetamide derivatives | CuSO4·5H2O, Sodium Ascorbate, DMF:Water:n-BuOH, 80 °C | 1,2,3-Triazole derivatives of 6-bromo-1H-indazole |

Data sourced from Savaniya, N. P., et al. (2025). researchgate.net

Catalytic Systems and Reaction Conditions in Indazole Synthesis

The synthesis and functionalization of indazoles heavily rely on advanced catalytic systems to ensure high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts are central to many of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides like bromoindazoles. mdpi.comlibretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is a prominent example used to create biaryl structures. mdpi.comlibretexts.orgmdpi.com The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com These reactions are valued for their use of readily available and stable boronic acids and their tolerance of various functional groups under mild conditions. mdpi.commdpi.com

Other palladium-catalyzed reactions applicable to bromoindazoles include the Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions, which allow for the introduction of alkenyl, alkynyl, and amino groups, respectively. mdpi.comyoutube.com

Copper-Catalyzed Cycloaddition Reactions (e.g., CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry and is particularly relevant for synthesizing triazole-linked indazole derivatives. rsc.orgnih.gov This reaction joins a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. The most common catalytic system involves using a copper(II) salt, such as CuSO4·5H2O, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. researchgate.net The reaction is known for its high yields, mild conditions, and simple workup procedures. researchgate.netnih.gov

Table 2: Common Catalysts in Indazole Functionalization

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh3)4) | Forms C-C bonds; mild conditions; tolerates many functional groups. mdpi.comlibretexts.org |

| Heck Coupling | Pd(OAc)2 with phosphine (B1218219) ligands | Forms C-C bonds (alkenylation). mdpi.com |

| Sonogashira Coupling | Pd complex, Cu(I) co-catalyst | Forms C-C bonds (alkynylation). mdpi.com |

| CuAAC | Cu(II) salt (e.g., CuSO4) + reducing agent (e.g., Sodium Ascorbate) | Forms 1,2,3-triazole rings; high efficiency and regioselectivity. researchgate.netnih.gov |

Optimization of Reaction Parameters and Yields

Achieving high yields in the synthesis of indazole derivatives requires careful optimization of various reaction parameters. For instance, in the synthesis of 6-bromo-1H-indazole-3-carboxaldehyde from 6-bromo-indole, reaction time and temperature are critical. The process involves stirring at room temperature for 2 hours, followed by heating at 50 °C for 3 hours to drive the reaction to completion, resulting in a 78% yield after purification. nih.gov

In bromination reactions, the choice of solvent and the stoichiometry of reagents are crucial. The bromination of 2,6-dichlorobenzonitrile (B3417380) to prepare a precursor for a bromo-indazol-amine was optimized by screening various conditions. It was found that using N-bromosuccinimide (NBS) (1.07 equivalents) in 96% sulfuric acid (10 equivalents) at 25 °C for 18 hours provided the desired product in 75-80% isolated yield on a large scale. chemrxiv.org This highlights the importance of systematically adjusting parameters such as the brominating agent, acid concentration, and temperature to maximize yield and purity. chemrxiv.org Similarly, in CuAAC reactions, the choice of solvent mixture (e.g., DMF:Water:n-BuOH) and temperature (e.g., 80 °C) is optimized to ensure solubility of reactants and catalytic activity, leading to high yields of the desired triazole products. researchgate.net

Advanced Structural Characterization and Elucidation of 6 Bromo 3 Hydroxy 1h Indazole 4 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC)

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons at the C5 and C7 positions. Additionally, exchangeable protons from the N-H of the indazole ring, the 3-hydroxy group, and the 4-carboxylic acid group would be observable, often as broad singlets, whose chemical shifts can be sensitive to solvent and concentration.

For a closely related compound, 5-bromo-1H-indazole-3-carboxylic acid , the reported ¹H-NMR data in DMSO-d₆ provides insight into the chemical shifts for the aromatic and acidic protons, which are valuable for comparison. chemicalbook.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| N-H | 13.95 | Singlet | - |

| COOH | 13.18 | Broad Singlet | - |

| H-4 | 8.21 | Doublet | 1.2 |

| H-7 | 7.65 | Doublet | 7.0 |

| H-6 | 7.56 | Doublet of Doublets | 7.0, 1.2 |

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts would be characteristic of their environment: a downfield signal for the carboxylic acid carbon (C4-COOH), signals for the six carbons of the bicyclic indazole core (including the carbon bearing the bromine, C6, and the one bearing the hydroxyl group, C3), and the carbon of the carboxylic acid group. The positions of these signals are influenced by the electronic effects of the substituents (-Br, -OH, -COOH). nih.govresearchgate.net

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would confirm the connectivity between adjacent aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands. These include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, a sharper O-H stretch for the hydroxy group, an N-H stretching band, a strong C=O stretch for the carboxylic acid, and various C=C and C=N stretching vibrations from the aromatic and indazole rings. A peak corresponding to the C-Br stretch would be found in the fingerprint region.

Data from related indazole carboxylic acids and bromo-indazole derivatives confirm these expectations. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3500 - 2300 (very broad) |

| N-H (Indazole) | Stretch | ~3300 |

| O-H (Hydroxy) | Stretch | ~3200 (sharp) |

| C=O (Carboxylic Acid) | Stretch | 1736 - 1689 |

| C=C / C=N (Ring) | Stretch | ~1510 / ~1048 |

| C-Br | Stretch | ~675 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and formula of a compound. For this compound (C₈H₅BrN₂O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 mass units ([M]⁺ and [M+2]⁺). Techniques like Electrospray Ionization (ESI) would likely show protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. For example, the related 5-bromo-1H-indazole-3-carboxylic acid shows an [M+H]⁺ ion at m/z 242.0. chemicalbook.com Common fragmentation pathways would likely involve the loss of small molecules such as water (H₂O) and carbon dioxide (CO₂).

| Parameter | Expected Value for C₈H₅BrN₂O₃ |

|---|---|

| Molecular Formula | C₈H₅BrN₂O₃ |

| Monoisotopic Mass (for ⁷⁹Br) | 255.9538 u |

| Expected [M+H]⁺ (for ⁷⁹Br) | 256.9616 m/z |

| Expected [M-H]⁻ (for ⁷⁹Br) | 254.9460 m/z |

| Key Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks of ~1:1 ratio |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated aromatic system of the indazole core is expected to absorb UV radiation, leading to π → π* transitions. The spectrum would likely show strong absorption bands in the 200-400 nm range. The precise wavelengths of maximum absorbance (λ_max) are influenced by the substituents (-Br, -OH, -COOH) and the solvent used. These groups can act as auxochromes, causing shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study would be the definitive method to elucidate the solid-state structure of this compound. Although a crystal structure for the title compound is not publicly available, analysis of its functional groups allows for the prediction of its crystal packing. Strong intermolecular hydrogen bonds are expected to dominate the packing, particularly the formation of a centrosymmetric dimer between the carboxylic acid groups of two molecules. Further hydrogen bonding involving the 3-hydroxy group and the indazole N-H would create a complex three-dimensional network.

The crystal structure of the closely related 6-Bromo-1H-indole-3-carboxylic acid illustrates these types of interactions. researchgate.net In its crystal lattice, molecules form dimers via O-H···O hydrogen bonds between the carboxylic acid groups, and these dimers are further linked by N-H···O hydrogen bonds, forming layers. researchgate.net A similar packing motif would be anticipated for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆BrNO₂ |

| Formula Weight | 240.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

Elucidation of Tautomeric Forms and Conformational Analysis

The structural identity of indazole derivatives is complicated by the phenomenon of tautomerism, which involves the migration of a proton. For this compound, two primary forms of tautomerism are significant: annular tautomerism involving the pyrazole (B372694) ring and keto-enol tautomerism involving the 3-hydroxy substituent.

Annular Tautomerism: Like other indazoles, this compound can exist as two constitutional isomers, the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.gov Generally, the 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and predominates in various phases, including gas, solution, and solid states, compared to the quinonoid 2H-form. nih.gov

Keto-Enol Tautomerism: The presence of a hydroxyl group at the C3 position introduces a second, crucial tautomeric equilibrium. The "enol" form (3-hydroxy-1H-indazole) can isomerize to its "keto" counterpart, 1,2-dihydro-3H-indazol-3-one (also known as indazolone). This equilibrium is highly sensitive to the physical state and the surrounding solvent environment. For the parent indazolin-3-one, studies have shown that while the keto form is present in the solid state, the 3-hydroxy tautomer is the major form in a DMSO solution, accounting for 75-85% of the mixture. researchgate.net Computational studies using methods such as GIAO/B3LYP have further supported the predominance of the 1H-indazol-3-ol tautomer in solution. researchgate.netresearchgate.net For this compound, the equilibrium would lie between the hydroxy form and the indazolone form, as depicted in the table below.

The interplay of these tautomeric forms is critical for understanding the molecule's reactivity, hydrogen bonding capabilities, and interactions in biological systems. Spectroscopic methods, particularly 13C and 15N NMR, are powerful tools for identifying the predominant tautomer in both solution and solid states. researchgate.net

Conformational Analysis: The conformation of this compound is primarily determined by the orientation of the carboxylic acid group relative to the planar indazole ring. The fused bicyclic system is inherently rigid and planar. The primary degree of conformational freedom involves rotation around the single bond connecting the carboxylic acid group to the C4 position of the indazole ring.

The conformation is likely stabilized by the formation of an intramolecular hydrogen bond between the hydrogen of the 3-hydroxy group and the carbonyl oxygen of the 4-carboxylic acid group. This interaction would favor a conformation where both substituent groups are oriented toward each other, creating a pseudo-six-membered ring that enhances molecular planarity and stability. This planar conformation is often the lowest energy state, though other conformers may exist in equilibrium. Computational modeling and X-ray crystallography are the definitive methods for establishing the preferred solid-state conformation and the rotational energy barriers. nih.gov

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| 1H-Indazol-3-ol Form (Enol) |  | Aromatic indazole ring; Hydroxyl group at C3. Generally favored in polar solvents. researchgate.net |

| 2H-Indazol-3-ol Form (Enol) |  | Quinonoid-like structure; Generally less stable than the 1H tautomer. nih.gov |

| 1,2-Dihydro-3H-indazol-3-one Form (Keto) |  | Non-aromatic pyrazole ring; Carbonyl group at C3. May be present in the solid state or non-polar solvents. researchgate.net |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For novel synthesized molecules like this compound, this method serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the sample. nih.govnih.gov The procedure typically involves high-temperature combustion of a precisely weighed sample, followed by the quantitative measurement of the resulting combustion gases (e.g., CO2, H2O, N2).

The theoretical elemental composition is calculated from the molecular formula (C₈H₅BrN₂O₃). A close correlation between the experimentally determined percentages and the calculated theoretical values (typically within a margin of ±0.4%) provides strong evidence for the correct atomic composition and high purity of the synthesized compound. Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Below is a data table detailing the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 37.38% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.96% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.08% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.90% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.67% |

| Total | - | - | - | 257.043 | 100.00% |

Computational and Theoretical Investigations of 6 Bromo 3 Hydroxy 1h Indazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For 6-bromo-3-hydroxy-1H-indazole-4-carboxylic acid, these studies offer a microscopic perspective on its properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on indazole derivatives have been successfully used to determine their geometrical optimization. nih.gov The electronic structure of this compound is characterized by the delocalization of π-electrons across the fused ring system, which is influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and carboxylic acid groups. These substituents significantly impact the electron density distribution, bond lengths, and bond angles of the molecule. Theoretical investigations on similar bromo-indazole derivatives have utilized DFT with basis sets like 6-311++G(d,p) to analyze the molecular structure and vibrational frequencies. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov For indazole derivatives, these descriptors provide insights into their molecular behavior. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. These descriptors help in quantifying the reactivity of a molecule. Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness is a measure of resistance to change in its electron distribution. Softness is the reciprocal of hardness and indicates a higher reactivity. researchgate.net

Table 2: Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Global Softness (S) | 1/(2η) | Value |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Shieldings

The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of NMR shieldings are valuable for confirming the molecular structure by comparing the calculated chemical shifts with experimental data. For related indazole structures, GIAO calculations have been used to extend the understanding of their NMR data. nih.gov Such calculations for this compound would involve computing the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be correlated with experimental findings to affirm the structural assignments.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (nucleophilic sites) and blue representing electron-deficient areas (electrophilic sites). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as on the nitrogen atoms of the indazole ring, indicating these as sites prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and N-H groups would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Tautomerism and Isomerism Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netjmchemsci.com The relative stability of these tautomers is a critical aspect of their chemistry. Computational studies, such as those using MP2/6-31G** calculations for the parent indazole, have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov For this compound, the "1H-indazole" nomenclature specifies the position of the hydrogen atom on one of the nitrogen atoms. However, the presence of the 3-hydroxy group introduces the possibility of keto-enol tautomerism (or more accurately, lactam-lactim tautomerism for the indazole ring). Computational studies would be essential to determine the relative energies of the possible tautomers and thus predict the predominant form under various conditions. The stability of these tautomers can be influenced by solvent effects and intermolecular interactions, such as hydrogen bonding.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Thermodynamic Stability of 1H- and 2H-Indazole Tautomers

Indazole and its derivatives are characterized by annular tautomerism, primarily existing in two forms: the 1H-indazole and the 2H-indazole tautomers. nih.gov The position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomeric form. researchgate.net Numerous theoretical and experimental studies have established that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov

Computational calculations, such as those using Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have quantified this stability difference. For the unsubstituted indazole, the 1H tautomer is reported to be more stable than the 2H form by approximately 3.6 to 5.3 kcal/mol in the gas phase. researchgate.netresearchgate.net This preference is generally attributed to the benzenoid character of the 1H-tautomer, which is energetically favored over the quinonoid structure of the 2H-tautomer. researchgate.net This fundamental principle is expected to hold for substituted derivatives, including this compound, making the 1H tautomer the predominant form under thermodynamic equilibrium.

Below is a representative table illustrating the typical energy differences found in computational studies of the parent indazole system.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Stability |

| 1H-Indazole | MP2/6-31G | 0.0 | More Stable |

| 2H-Indazole | MP2/6-31G | +3.6 researchgate.net | Less Stable |

| 1H-Indazole | B3LYP | 0.0 | More Stable |

| 2H-Indazole | B3LYP | +5.3 researchgate.net | Less Stable |

Note: This data is for the parent indazole molecule and serves as a general reference.

Influence of Substituents on Tautomeric Preferences

The electronic nature and position of substituents on the indazole ring can significantly modulate the relative stability of the 1H and 2H tautomers. While the 1H form is typically more stable, substituents can either increase or decrease the energy gap between the two tautomers. researchgate.net

Theoretical studies on a wide range of substituted indazoles have shown that the specific effects are complex. For instance, a comprehensive computational study of 52 different NH-indazoles revealed that while most compounds favor the 1H-tautomer, certain substitution patterns can stabilize the 2H-form, reducing the energy difference or, in some cases, even making the 2H-tautomer the more stable form. researchgate.netmdpi.com

For this compound, the substituents are:

6-Bromo: An electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution.

3-Hydroxy: This group can exist in a keto-enol-like tautomerism with the pyrazole ring, further complicating the tautomeric landscape. Its hydrogen-bonding capability is also a key factor.

4-Carboxylic acid: A strong electron-withdrawing group.

DFT calculations on similarly substituted compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, have been used to understand how substituents influence the electron distribution and reactivity at the N1 and N2 positions. beilstein-journals.org Such analyses often involve calculating molecular orbitals, electrostatic potentials, and partial atomic charges to predict the most likely sites for reactions like alkylation, which is competitive between the N1 and N2 atoms. beilstein-journals.orgnih.gov The interplay of the inductive effects of the bromo and carboxylic acid groups, along with the potential for intramolecular hydrogen bonding involving the hydroxy and carboxylic acid functions, would be expected to fine-tune the relative stabilities of the tautomers of this compound.

The following table summarizes the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on indazole tautomerism.

| Substituent Type | General Influence on Tautomeric Equilibrium |

| Electron-Donating Groups (EDG) | Generally stabilize the 1H-tautomer. |

| Electron-Withdrawing Groups (EWG) | Can decrease the energy difference between 1H and 2H tautomers, relatively stabilizing the 2H-form. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide crucial insights into its conformational flexibility, intramolecular interactions, and how it interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.comrsc.org

While specific MD studies on this compound were not found, this technique is widely applied to indazole derivatives to understand their behavior in biological systems. nih.gov For example, MD simulations are used to investigate how indazole-based inhibitors bind to the active sites of proteins, revealing the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for their activity. nih.gov

In the context of this compound, MD simulations could be used to:

Analyze Conformational Preferences: Particularly the orientation of the carboxylic acid and hydroxy groups relative to the bicyclic ring system.

Study Intramolecular Hydrogen Bonding: Investigate the dynamics and stability of potential hydrogen bonds between the 3-hydroxy and 4-carboxylic acid groups, or between these groups and the nitrogen atoms of the pyrazole ring.

Simulate Solvation: Understand how the molecule interacts with water or other solvent molecules, which can influence its conformation and tautomeric equilibrium.

Computational Studies on Reaction Mechanisms

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. nih.gov These studies calculate the energy profiles of reaction pathways, including the structures of reactants, transition states, and products, to determine the most favorable mechanism.

For instance, computational studies have detailed the mechanism of the addition of various substituted indazoles to formaldehyde. nih.gov These investigations help explain why the reaction yields N1-substituted products in some cases and N2-substituted products in others, depending on the electronic effects of the substituents. nih.gov Similarly, DFT calculations have provided mechanistic insights into the regioselective N-alkylation of bromo- and carboxylate-substituted indazoles, suggesting that the choice of base and cation can direct the reaction to either the N1 or N2 position through chelation and other non-covalent interactions. beilstein-journals.org

For this compound, computational studies could be applied to investigate various reactions, such as:

Electrophilic Aromatic Substitution: Predicting the most likely position for substitution on the benzene (B151609) ring.

Reactions of the Carboxylic Acid Group: Modeling esterification or amidation reactions.

Tautomerization Pathways: Calculating the energy barriers for the interconversion between the 1H and 2H tautomers.

These theoretical approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Exploration of Pharmacological Targets and Mechanisms of Action in 6 Bromo 3 Hydroxy 1h Indazole 4 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies

Indazole derivatives have demonstrated inhibitory activity against several key enzyme families implicated in various pathological conditions, including metabolic disorders, cancer, and neurodegenerative diseases. The following sections delineate the specific interactions and inhibitory mechanisms observed for 6-bromo-1H-indazole derivatives and related compounds against these enzymatic targets.

Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.

Derivatives of 5-bromo-3-methylindazole have shown significant in vitro inhibitory effects against α-glucosidase. A study evaluating a series of these compounds reported IC50 values ranging from the sub-micromolar to the low micromolar range, indicating potent inhibition. For instance, compounds such as 5-Bromo-3-methyl-7-phenyl-1H-indazole and its derivatives exhibited noteworthy activity, in some cases surpassing the potency of the standard drug, acarbose. The inhibitory effect is believed to be enhanced by various non-covalent interactions, including hydrogen bonding and electrostatic interactions (π-sulfur or π-anion), which stabilize the inhibitor within the enzyme's active site.

Table 1: α-Glucosidase Inhibition by 5-Bromo-3-methylindazole Derivatives

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 5-Bromo-3-methyl-7-phenyl-1H-indazole (3a) | 7-aryl-5-bromo-3-methylindazole | 0.50 - 51.51 |

| 5-Bromo-3-methyl-7-styryl-1H-indazole (3h) | 7-arylvinyl-5-bromo-3-methylindazole | 0.50 - 51.51 |

| 5-Bromo-3-methyl-7-(phenylethynyl)-1H-indazole (4a) | 7-(arylethynyl)-5-bromo-3-methylindazole | 0.42 - 23.71 |

| Acarbose (Reference) | Standard Drug | 0.82 |

Data sourced from a study on 7-carbo–substituted 5-bromo-3-methylindazoles. The ranges reflect the activities of various derivatives within each class. nih.gov

Kinetic studies on related heterocyclic inhibitors suggest that these compounds can act through different modes of inhibition, including competitive, uncompetitive, or mixed-type inhibition, depending on their specific structural features.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis. The JNK3 isoform is predominantly expressed in the brain and has been identified as a key mediator in the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease. acs.orgnih.gov

The indazole scaffold has been successfully developed as a novel and potent chemotype for JNK3 inhibition. acs.org Through structure-activity relationship (SAR) studies, researchers have identified indazole derivatives with excellent inhibitory activity and high isoform selectivity for JNK3 over the ubiquitously expressed JNK1 and JNK2 isoforms. acs.orgnih.gov This selectivity is crucial for minimizing off-target effects. For example, one study identified an indazole derivative, compound 25c , which displayed an IC50 of 85.21 nM against JNK3 and exhibited over 100-fold selectivity against JNK1/2. nih.gov Another investigation developed indazole-based inhibitors that act as Type I kinase inhibitors, binding to the ATP pocket and demonstrating high affinity for JNK3. acs.org The rigid structure of the indazole core is thought to contribute to higher brain penetration, a desirable characteristic for targeting CNS diseases. google.com

Table 2: JNK3 Inhibition by Indazole Derivatives

| Compound Lead/Series | Key Features | IC50 (JNK3) | Selectivity |

|---|---|---|---|

| Indazole/Aza-indazole Scaffold | Parent chemotype for JNK3 inhibition | 14 nM (for parent indazole) | High |

| Compound 25c | Isoform-selective inhibitor | 85.21 nM | >100-fold vs JNK1/2 |

Data from studies on novel indazole chemotypes as JNK3 inhibitors. acs.orgnih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers, driving tumor cell proliferation and survival. rsc.org The indazole core has been identified as a critical pharmacophore for the potent inhibition of FGFR kinases. rsc.org

Through structure-based drug design, indazole-containing fragments have been developed that inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the micromolar range and with excellent ligand efficiencies. rsc.org The 2-position nitrogen within the indazole ring is crucial for this inhibition, as it forms a key hydrogen bond with the backbone NH of residue Ala564 in the kinase hinge region. rsc.org Further optimization of these indazole leads has resulted in highly potent small-molecule inhibitors. One such derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC50 value of just 100 nM. researchgate.netnih.gov

Table 3: FGFR Inhibition by Indazole Derivatives

| Compound Class | Target(s) | IC50 Range | Key Interaction |

|---|---|---|---|

| Indazole-containing fragments | FGFR1, FGFR2, FGFR3 | 0.8 - 90 µM | H-bond with Ala564 |

| Optimized Indazole Derivative 1 | FGFR1 | 100 nM | Interaction with adenine- and phosphate-binding regions |

Data sourced from studies on indazole-based FGFR inhibitors. rsc.orgresearchgate.netnih.gov

Tropomyosin Receptor Kinases (TRKs) are a family of neurotrophin receptors that, when genetically altered (e.g., through NTRK gene fusions), can act as oncogenic drivers in a wide range of cancers. While first-generation TRK inhibitors like larotrectinib (B560067) are effective, patients can develop acquired resistance, often through mutations in the kinase domain.

To address this challenge, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent and selective type II TRK inhibitors. These compounds are specifically designed to overcome acquired resistance mutations. For example, the derivative 40l demonstrated significant suppression of cell lines harboring common resistance mutations such as TRKA-G595R and TRKA-G667C. In both biochemical and cellular assays, this indazole derivative showed superior inhibitory activity against the TRKA-G667C mutant compared to the next-generation inhibitor selitrectinib.

Bacterial cystathionine (B15957) γ-lyase (bCSE) is an enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria. H2S production contributes to antibiotic resistance. Therefore, inhibiting bCSE can enhance the efficacy of conventional antibiotics.

Research has identified 6-bromoindazole-based compounds as effective inhibitors of bCSE. These molecules act as antibiotic potentiators, significantly enhancing the antibacterial effect of drugs like gentamicin. Synthetic methods have been developed to create analogs of known 6-bromoindole (B116670) inhibitors by replacing the indole (B1671886) core with a 6-bromoindazole moiety. These 6-bromoindazole derivatives have been synthesized and tested for their ability to potentiate antibiotic activity, expanding the arsenal (B13267) of compounds that can be used to combat antibiotic resistance.

A promising strategy in cancer therapy is the development of dual-target inhibitors that can simultaneously block multiple oncogenic pathways, potentially overcoming drug resistance and improving efficacy. nih.gov One such approach involves creating hybrid molecules that inhibit both Histone Deacetylases (HDACs) and the Epidermal Growth Factor Receptor (EGFR), two targets often overexpressed in various cancers.

In this context, indazole-derivatives have been used as a key component in the design of chimeric EGFR/HDAC inhibitors. These hybrid compounds merge an EGFR-inhibitory pharmacophore with an HDAC-inhibitory pharmacophore (like a hydroxamic acid). Studies have shown that these novel chimeric inhibitors can effectively inhibit the growth of prostate and hepatocellular carcinoma cells at low micromolar concentrations, with IC50 values often similar to or lower than established single-target drugs like gefitinib (B1684475) (an EGFR inhibitor) and SAHA (an HDAC inhibitor). This dual-action mechanism provides a rational basis for developing more potent and specific anticancer therapies.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Studies

Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. These studies provide insights into the molecular interactions that govern the biological activity of compounds. For derivatives of bromo-indazole carboxylic acids, docking studies have helped identify key interactions with enzymes implicated in cancer and other diseases.

In silico studies of various indazole derivatives have been performed to predict their binding energy with targets such as the renal cancer receptor (PDB: 6FEW). nih.gov For instance, theoretical investigations into the interactions of arylsulphonyl indazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, have been conducted. researchgate.net Similarly, molecular docking has been used to assess the binding of 3-carboxamide indazole derivatives to their target proteins, helping to understand their pharmaceutical effectiveness. nih.gov

One study focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives, which share structural similarities with bromo-indazoles, as potential inhibitors of the VEGFR tyrosine kinase domain. The docking analysis revealed that the 5-bromo-1H-indole-2-carbohydrazide moiety could form multiple pi-alkyl interactions with amino acid residues like Leu889, Ile888, and Leu1019, as well as a hydrogen bond with Asp1046 within the active site. d-nb.info Another investigation into new pyrazolopyridine and pyrazolothiazole-based compounds, which also feature a heterocyclic core, used molecular docking to study their fit within the p38α MAPK kinase active site. The most promising candidates demonstrated favorable binding energy scores, indicating a strong potential for inhibition. researchgate.net

Biological Activity Profiling (In Vitro Studies)

Anticancer Activity and Cellular Mechanisms (e.g., cell viability, cell cycle analysis, apoptosis markers)

Derivatives of bromo-indazole carboxylic acids have been the subject of extensive research for their potential as anticancer agents. chemimpex.com The indazole scaffold is a privileged structure in medicinal chemistry, with several indazole-based drugs like Axitinib and Pazopanib already in clinical use for cancer therapy. researchgate.net

Cell Viability and Cytotoxicity: The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov

A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were assessed for their ability to reduce the viability of three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). researchgate.net Another study synthesized a series of indazole derivatives and found that one compound, designated 2f, exhibited potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov This compound was particularly effective against the 4T1 breast cancer cell line, where it inhibited cell proliferation and colony formation. nih.gov Similarly, a study on 1H-indazole-3-amine derivatives identified a compound (6o) with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, showing an IC₅₀ value of 5.15 µM while being significantly less toxic to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov

| Compound Class | Cell Line | Activity | IC₅₀ Value (µM) |

| Indazole Derivative (2f) | Various Cancer Cell Lines | Growth Inhibition | 0.23 - 1.15 |

| 1H-Indazole-3-amine (6o) | K562 (Leukemia) | Growth Inhibition | 5.15 |

| 1H-Indazole-3-amine (6o) | HEK-293 (Normal) | Growth Inhibition | 33.2 |

Cell Cycle Analysis and Apoptosis: Beyond simply measuring cell death, researchers investigate the cellular mechanisms through which these compounds act. This includes analyzing their effect on the cell cycle and their ability to induce apoptosis (programmed cell death). nih.gov

The indazole derivative 2f was found to dose-dependently promote the apoptosis of 4T1 cells. nih.gov This was associated with the upregulation of key pro-apoptotic proteins, including cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs. Another study on a bromo-derivative (compound 5) found that it caused an increase in the percentage of late apoptotic cells in a concentration-dependent manner and significantly increased the cell population in the G₂/M-phase of the cell cycle. nih.gov This indicates that the compound can halt cell division before inducing cell death. nih.gov Similarly, compound 6o, a 1H-indazole-3-amine derivative, was confirmed to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal)

Indazole derivatives have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens, including multi-drug resistant strains. researchgate.netmdpi.com

A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several derivatives showing moderate to good inhibition. researchgate.net Another study focused on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, finding that derivatives containing electron-withdrawing groups (such as -Br, -Cl, -NO₂) were more potent against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. tandfonline.com

In terms of antibacterial action, novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed good activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, compound 18 was 64-fold more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against S. aureus ATCC29213. nih.gov Compound 9 showed the best activity against S. pyogenes (MIC of 4 µg/mL), being 32-fold more active than 3-MBA and 2-fold more active than ciprofloxacin. nih.gov

| Compound Class | Organism | Activity | Result |

| 4-bromo-1H-indazole (Cmpd 18) | S. aureus ATCC29213 | Antibacterial | 64x more active than 3-MBA |

| 4-bromo-1H-indazole (Cmpd 9) | S. pyogenes PS | Antibacterial | MIC = 4 µg/mL |

| Indazole Derivatives (2, 3, 5) | E. faecalis, S. aureus, S. epidermidis | Antibacterial | MIC = 64-128 µg/mL |

Antioxidant Properties

Some indazole derivatives have been evaluated for their antioxidant capabilities. A series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and assessed for their antioxidant activities alongside their anticancer effects. researchgate.net Additionally, studies on other 5-substituted indazole derivatives have included evaluations of their antioxidant properties through methods like ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.net

Neuroprotective Effects (e.g., inhibition of tau hyperphosphorylation for derivatives)

The potential of indazole derivatives to treat neurodegenerative diseases like Parkinson's and Alzheimer's disease is an emerging area of research. researchgate.net A key pathological feature of several such diseases is the abnormal hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and neuronal loss. frontiersin.orgnih.gov

Research has shown that certain indazole derivatives can inhibit this process. One study successfully synthesized an indazole derivative, 6-amino-1-methyl-indazole (AMI), specifically to inhibit tau hyperphosphorylation. frontiersin.orgnih.gov In vitro experiments using SH-SY5Y cells (a human neuroblastoma cell line) showed that AMI effectively increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. frontiersin.orgnih.gov Furthermore, AMI treatment significantly lowered the expression of phosphorylated tau (p-tau) and its upstream regulatory kinase, GSK-3β. frontiersin.orgnih.gov Previous work had also identified 6-hydroxy-1H-indazole as an inhibitor of tau protein phosphorylation. frontiersin.org These findings demonstrate that AMI and related indazole derivatives exert a neuroprotective effect by directly targeting the tau hyperphosphorylation pathway, making them promising candidates for further development as treatments for neurodegenerative disorders. frontiersin.orgnih.gov

Antispermatogenic Agent Research

Indazole carboxylic acids have been investigated for decades as potential non-hormonal male contraceptives due to their ability to block spermatogenesis. oup.comnih.gov A notable early study described the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids. nih.gov Many of these derivatives, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid, demonstrated potent antispermatogenic activity in rats. nih.gov Histological examination of rat testes revealed that these compounds caused disorganization of the seminiferous tubules, primarily through the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared unaffected. nih.gov

More recently, research on a potent indazole carboxylic acid analogue named gamendazole (B1674601) showed it could achieve a 100% infertility rate in male rats after a single oral dose. nih.govoup.com The effect was also found to be reversible in a majority of the animals. nih.gov In vitro studies indicated that gamendazole's primary target is the Sertoli cells within the testes, as it inhibited their production of inhibin B with a very low median inhibitory concentration (IC₅₀ of 6.8 x 10⁻¹⁰ M). oup.comnih.gov These findings highlight that gamendazole represents a highly potent oral antispermatogenic indazole carboxylic acid. oup.comnih.gov

Despite a comprehensive search for scientific literature, detailed information specifically concerning the pharmacological targets, mechanism of action, and in-depth structure-activity relationship (SAR) of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid and its direct derivatives is not publicly available. The existing research primarily focuses on broader classes of indazole-containing compounds, and the specific data required to generate a thorough and scientifically accurate article according to the provided, highly detailed outline could not be located.

General findings on related 6-bromo-1H-indazole scaffolds indicate a range of biological activities, including potential as anticancer and antimicrobial agents. For instance, derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been investigated as inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes. Furthermore, other indazole derivatives, such as indazole-3-carboxamides, have been studied as modulators of biological targets like the calcium-release activated calcium (CRAC) channel.

However, the specific details regarding systematic structural modifications of this compound, the precise impact of these changes on biological potency, the identification of its key pharmacophoric features, and the development of its potency and selectivity profiles are not described in the available scientific literature.

Therefore, it is not possible to construct an article that strictly adheres to the requested outline focusing solely on "this compound" due to the absence of specific research data on this particular compound.

Applications and Future Research Directions

Advanced Medicinal Chemistry Design and Lead Optimization

The structural features of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid make it an ideal candidate for sophisticated medicinal chemistry strategies aimed at discovering and optimizing new drug candidates. The indazole core itself is a well-established pharmacophore found in approved drugs, highlighting its utility as a template for new therapeutic agents. researchgate.net

Scaffold hopping is a powerful technique in drug discovery used to identify novel core structures with similar biological activity but improved properties. nih.gov The indazole ring is an excellent alternative to other heterocyclic scaffolds like indole (B1671886). Research has demonstrated a successful scaffold hop from an indole-2-carboxylic acid structure to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are crucial targets in cancer therapy. nih.gov This strategy transformed MCL-1 selective inhibitors into compounds that could address MCL-1-mediated resistance, a significant challenge in cancer treatment. nih.gov

Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is another key strategy for lead optimization. drughunter.com The carboxylic acid group of the title compound can be replaced with various bioisosteres to enhance properties like cell permeability, metabolic stability, and oral bioavailability. For instance, in the development of neuroprotective agents, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in an indazole-based compound led to the discovery of a potent and selective inhibitor of human monoamine oxidase B (hMAO B). nih.gov

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Therapeutic Target | Reference |

| Scaffold Hopping | Indole | Indazole | MCL-1/BCL-2 | nih.gov |

| Bioisosteric Replacement | Amide | 1,2,4-Oxadiazole | Monoamine Oxidase B (MAO B) | nih.gov |

| Bioisosteric Replacement | Carboxylic Acid | Tetrazole, 3-Hydroxyisoxazole, etc. | Various | drughunter.comnih.gov |

The indazole core serves as a foundational template for the rational design of new drugs. Several indazole-based agents, such as Axitinib and Pazopanib, are already used in cancer therapy. researchgate.net This success provides a strong rationale for designing new derivatives of this compound.

A notable example of rational design involves the development of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1), a promising target for cancer due to its role in tumor progression. nih.gov Through a fragment-based screening approach, researchers identified a lead compound that exhibited excellent potency and high selectivity for PAK1 over other kinases. This work underscores how the indazole scaffold can be systematically modified to create highly selective inhibitors for specific biological targets. nih.gov

Exploration of Other Biological Targets and Pathways

The indazole motif is known to interact with a wide array of biological targets, suggesting that derivatives of this compound could be explored for various therapeutic indications beyond cancer. researchgate.net

Published research on various indazole derivatives has documented a broad spectrum of biological activities, as summarized below:

| Biological Activity | Specific Target/Pathway | Compound Class | Reference |